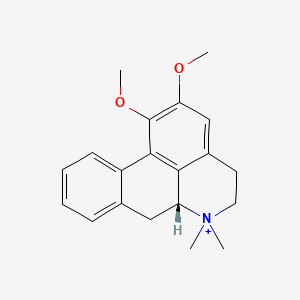
N-Methylnuciferin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylnuciferine is an aporphine alkaloid derived from the lotus plant (Nelumbo nucifera). It is known for its diverse biological activities and has been studied for its potential therapeutic applications. The compound is characterized by its molecular formula C20H24NO2+ and a molecular weight of 310.42 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Referenzverbindung in der analytischen Chemie für die Untersuchung von Alkaloiden verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender, antioxidativer und neuroprotektiver Eigenschaften.
Industrie: Wird bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt.
5. Wirkmechanismus
N-Methylnuciferin entfaltet seine Wirkung über mehrere molekulare Ziele und Pfade. Es wurde gezeigt, dass es mit Neurotransmitterrezeptoren interagiert, Enzymaktivitäten moduliert und zelluläre Signalwege beeinflusst. Beispielsweise kann es die Produktion von Stickstoffmonoxid in Mikrogliazellen hemmen, wodurch Entzündungen reduziert werden .
Ähnliche Verbindungen:
Nuciferin: Ein Vorläufer von this compound, bekannt für seine ähnlichen biologischen Aktivitäten.
N-Nornuciferin: Ein weiteres Alkaloid aus der Lotuspflanze mit vergleichbaren Eigenschaften.
Eindeutigkeit: this compound ist aufgrund seiner methylierten Struktur einzigartig, die seine Stabilität und Bioverfügbarkeit im Vergleich zu seinen nicht methylierten Gegenstücken erhöht. Diese Modifikation beeinflusst auch seine Interaktion mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für die therapeutische Forschung macht .
Wirkmechanismus
Target of Action
N-Methylnuciferine is an aporphine alkaloid with diverse biological activities . It has been found to scavenge DPPH radicals and inhibit α-glucosidase and α-amylase . It also reduces lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglia .
Mode of Action
N-Methylnuciferine interacts with its targets, leading to a variety of biological effects. For instance, it scavenges DPPH radicals, which are a type of free radical. By neutralizing these radicals, N-Methylnuciferine can help to reduce oxidative stress . It also inhibits the enzymes α-glucosidase and α-amylase, which play key roles in carbohydrate metabolism . By inhibiting these enzymes, N-Methylnuciferine may help to regulate blood sugar levels . Furthermore, it reduces NO production in BV-2 microglia, which are a type of cell in the brain. This suggests that N-Methylnuciferine may have anti-inflammatory effects in the brain .
Biochemical Pathways
N-Methylnuciferine affects several biochemical pathways. For instance, it has been found to regulate the PI3K/AKT pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival . By regulating this pathway, N-Methylnuciferine may influence these processes .
Pharmacokinetics
N-Methylnuciferine is absorbed and eliminated quickly with a high bioavailability of 58.13% . It has a relatively wide volume of distribution and a slow elimination half-life . After administration, N-Methylnuciferine rapidly crosses the blood-brain barrier and reaches its maximum concentration in the brain . These properties suggest that N-Methylnuciferine can be effectively delivered to its targets in the body .
Result of Action
The molecular and cellular effects of N-Methylnuciferine’s action are diverse. It has been found to have antioxidant activity, as evidenced by its ability to scavenge DPPH radicals . It also has potential anti-diabetic effects, as suggested by its ability to inhibit α-glucosidase and α-amylase . Furthermore, it has potential anti-inflammatory effects in the brain, as indicated by its ability to reduce NO production in BV-2 microglia .
Action Environment
The action, efficacy, and stability of N-Methylnuciferine can be influenced by various environmental factors. For instance, it should be stored at -20°C for stability . It is soluble in acetonitrile and methanol, which suggests that it can be effectively delivered in these solvents . It may have long-term adverse effects on aquatic life, so it should be prevented from entering water bodies . Additionally, appropriate protective equipment should be worn to prevent skin contact and inhalation when handling this compound .
Biochemische Analyse
Biochemical Properties
N-Methylnuciferine interacts with various enzymes and proteins in biochemical reactions. It has been found to scavenge DPPH radicals and inhibit α-glucosidase and α-amylase . These interactions suggest that N-Methylnuciferine may play a role in managing oxidative stress and regulating carbohydrate metabolism.
Cellular Effects
At the cellular level, N-Methylnuciferine influences various processes. For instance, it has been shown to reduce nitric oxide production in BV-2 microglia when applied at a concentration of 20 µM . This suggests that N-Methylnuciferine may modulate cell signaling pathways and influence cellular metabolism.
Molecular Mechanism
N-Methylnuciferine exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For example, its ability to inhibit α-glucosidase and α-amylase suggests that it may interfere with carbohydrate metabolism at the molecular level .
Metabolic Pathways
N-Methylnuciferine is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase and α-amylase, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: N-Methylnuciferin kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Methylierung von Nuciferin mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Aceton oder Dichlormethan statt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion von Nuciferin aus der Lotuspflanze, gefolgt von einer chemischen Modifikation. Der Extraktionsprozess umfasst die Lösungsmittelextraktion und chromatographische Reinigung, um Nuciferin zu isolieren, das dann methyliert wird, um this compound zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: N-Methylnuciferin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile die Methoxygruppen ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Thiole oder Amine in Gegenwart einer Base.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von N-Methylnuciferinoxid.
Reduktion: Bildung von reduzierten this compound-Derivaten.
Substitution: Bildung von substituierten this compound-Verbindungen.
Vergleich Mit ähnlichen Verbindungen
Nuciferine: A precursor to N-Methylnuciferine, known for its similar biological activities.
N-Nornuciferine: Another alkaloid from the lotus plant with comparable properties.
Uniqueness: N-Methylnuciferine is unique due to its methylated structure, which enhances its stability and bioavailability compared to its non-methylated counterparts. This modification also influences its interaction with biological targets, making it a valuable compound for therapeutic research .
Eigenschaften
IUPAC Name |
(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAZXBJMATEKS-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the inhibitory activity of N-Methylnuciferine against α-glucosidase and α-amylase?
A1: This study reports, for the first time, the inhibitory activity of N-Methylnuciferine against α-glucosidase and α-amylase. [] While the specific inhibitory concentrations (IC50 values) were not provided in the abstract, the research suggests that N-Methylnuciferine, along with dicentrinone, exhibits potential as an antidiabetic compound due to its enzymatic inhibition properties. Further research is needed to fully characterize the potency and mechanism of action of N-Methylnuciferine against these enzymes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-6-azabicyclo[3.1.0]hexane, 6-acetyl-2-(methoxymethyl)-, [1S-](/img/new.no-structure.jpg)
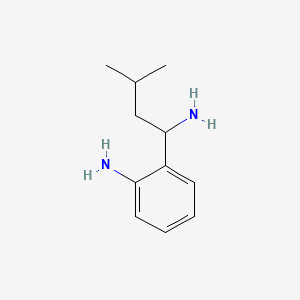

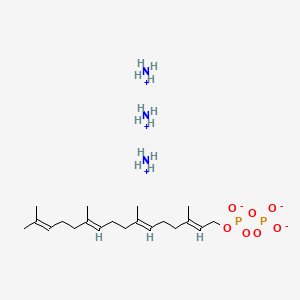
![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)
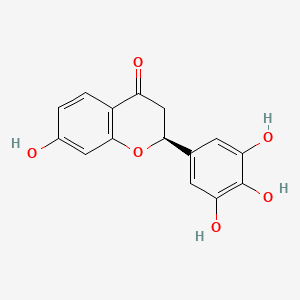
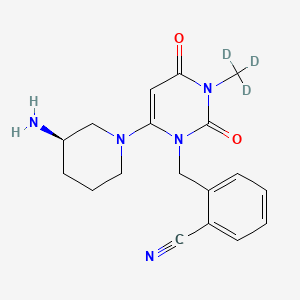
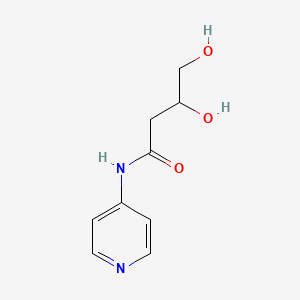
![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)
